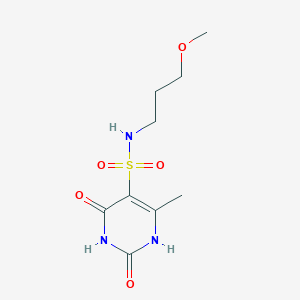![molecular formula C26H31N3O4 B11303597 N-[4-(diethylamino)benzyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11303597.png)
N-[4-(diethylamino)benzyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diéthylamino)benzyl]-3,4,5-triméthoxy-N-(pyridin-2-yl)benzamide est un composé organique complexe qui appartient à la classe des benzamides. Les benzamides sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[4-(diéthylamino)benzyl]-3,4,5-triméthoxy-N-(pyridin-2-yl)benzamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du chlorure de 3,4,5-triméthoxybenzoyle, qui est ensuite réagi avec la 2-aminopyridine pour former l’amide correspondant. Le groupe diéthylamino est introduit par une réaction de substitution nucléophile utilisant le chlorure de 4-(diéthylamino)benzyle. Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques tels que le toluène ou le dichlorométhane, et de catalyseurs comme la triéthylamine pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, la purification du produit final est obtenue par des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(diéthylamino)benzyl]-3,4,5-triméthoxy-N-(pyridin-2-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe diéthylamino peut être remplacé par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base telle que l’hydroxyde de sodium.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
N-[4-(diéthylamino)benzyl]-3,4,5-triméthoxy-N-(pyridin-2-yl)benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de N-[4-(diéthylamino)benzyl]-3,4,5-triméthoxy-N-(pyridin-2-yl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(pyridin-2-yl)benzamide : Partage le groupe pyridinyle mais n’a pas les groupes diéthylamino et triméthoxybenzyle.
3,4,5-triméthoxybenzamide : Contient le groupe triméthoxybenzyle mais n’a pas les groupes pyridinyle et diéthylamino.
N-(4-(diéthylamino)benzyl)benzamide : Comprend le groupe diéthylamino mais n’a pas les groupes pyridinyle et triméthoxybenzyle.
Unicité
N-[4-(diéthylamino)benzyl]-3,4,5-triméthoxy-N-(pyridin-2-yl)benzamide est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C26H31N3O4 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H31N3O4/c1-6-28(7-2)21-13-11-19(12-14-21)18-29(24-10-8-9-15-27-24)26(30)20-16-22(31-3)25(33-5)23(17-20)32-4/h8-17H,6-7,18H2,1-5H3 |
Clé InChI |
BMAZEWULBABYDU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B11303520.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303522.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303526.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11303537.png)

![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11303554.png)
![1-(4-Hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11303558.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11303560.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11303563.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11303567.png)
![3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11303578.png)
![5-(4-chlorophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11303579.png)

